C5-Ethyl Substitution Confers a Distinct Pharmacophoric Profile vs. the 5-Des-Ethyl Analog (CAS 70058-43-4)
The 5-ethyl substituent differentiates the target compound from its closest commercially available analog, 2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one (CAS 70058-43-4, MW 180.20), which lacks any C5 substitution . In the monocyclic pyrimidinone PDE5 inhibitor series, C5 alkyl substitution is a critical determinant of potency: the most potent compound reported (IC50 1.6 nM) bears a 5-ethyl group, and SAR trends indicate that C5 substitution contributes to filling a hydrophobic pocket in the PDE5 active site as visualized in co-crystal structures [1]. The presence vs. absence of the 5-ethyl group represents a discrete molecular change (ΔMW = +28.06) that distinguishes these two compounds as non-interchangeable chemical entities.
| Evidence Dimension | Presence of C5 substituent (structural determinant of PDE5 potency) |
|---|---|
| Target Compound Data | 5-ethyl substituent present; MW 208.26; C11H16N2O2 |
| Comparator Or Baseline | 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one (CAS 70058-43-4): no C5 substituent; MW 180.20; C9H12N2O2 |
| Quantified Difference | MW difference: +28.06 Da; Addition of one ethyl group (-CH2CH3) at C5 |
| Conditions | Structural comparison based on chemical identity; PDE5 SAR context from J. Med. Chem. 2012, 55, 10540-10550 |
Why This Matters
For laboratories synthesizing or screening PDE5 inhibitor candidates, the 5-ethyl substituent is not optional but a key pharmacophoric element; procurement of the 5-des-ethyl analog will generate SAR data that is not directly comparable to compounds bearing C5 alkylation.
- [1] Wang G, Liu Z, Chen T, et al. Design, Synthesis, and Pharmacological Evaluation of Monocyclic Pyrimidinones as Novel Inhibitors of PDE5. J Med Chem. 2012;55(23):10540-10550. doi:10.1021/jm301159y View Source
